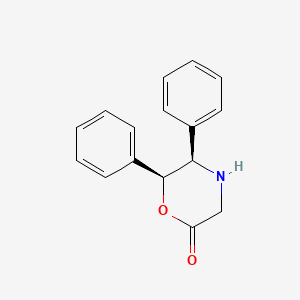

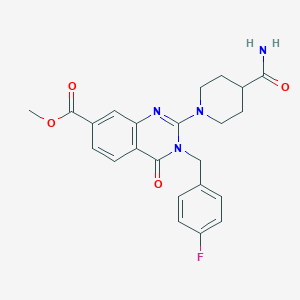

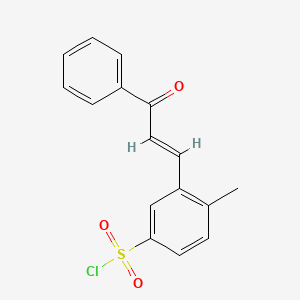

![molecular formula C10H14O B2928400 (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one CAS No. 1933690-59-5](/img/structure/B2928400.png)

(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions like temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

(2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one serves as a pivotal compound in chemical synthesis, especially in the formation of complex molecular structures. Wender et al. (2010) elucidated the role of this compound within a metal-catalyzed intermolecular [5+2] cycloaddition/Nazarov cyclization sequence, highlighting its utility in constructing bicyclo[5.3.0]decane skeletons, a core structure in numerous natural products and synthetic targets of biological relevance. This process showcases the compound's significance in facilitating strategic, efficient pathways to complex molecular architectures from simpler precursors (Wender, Stemmler, & Sirois, 2010).

Transition-State Mimicry in Biochemical Processes

Komarov et al. (2015) focused on the parent compound of (2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one within a unique class of 90°-twisted amides. Their work demonstrated the compound's potential as a transition-state mimic for cis-trans interconversion in peptide and protein folding, underlining its biochemical significance. The stabilization of the amide group in a high-energy conformation provides insights into enzyme-catalyzed processes, making it a potent tool for studying biochemical pathways (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).

Material Science and Organometallic Chemistry

The structural determination of organometallic compounds incorporating (2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one, as investigated by Cotton and Troup (1974), provides a foundation for understanding the conformations of fused cycloalkanes in such complexes. Their research into the crystal and molecular structures of tricyclo[6.2.0.0^2,7]deca-3,5-dienetricarbonyliron compounds sheds light on the interaction between organic molecules and metal centers, offering valuable insights for the development of new materials and catalysts (Cotton & Troup, 1974).

Mass Spectrometry and Stereochemistry

Audenhove et al. (2010) utilized mass spectrometry to differentiate between cis-syn-cis and cis-anti-cis regioisomers of tricyclo[6.2.0.0^2,7]decan-3-ones, demonstrating the compound's relevance in stereochemical analysis. This technique underscores the compound's utility in elucidating complex structural details of chemical reactions, aiding in the precise characterization of molecular configurations (Audenhove, Keukeleire, & Vandewalle, 2010).

Photophysical Studies and Radical Chemistry

Herbertz et al. (1998) explored the electron transfer photochemistry of a bridged norcaradiene variant, contributing to the understanding of radical cation reactivity and nucleophilic capture mechanisms. This research highlights the compound's role in studying photophysical processes and radical chemistry, providing a theoretical framework for the reactivity of radical cations based on spin density correlations (Herbertz, Blume, & Roth, 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,6R)-tricyclo[5.2.1.02,6]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2/t6?,7?,8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSNSBFZDXDTFS-VUMZSGCYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1C3CCC2C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

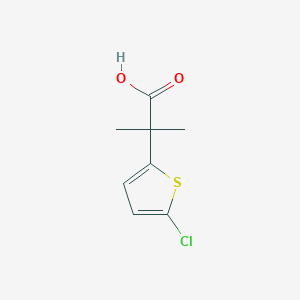

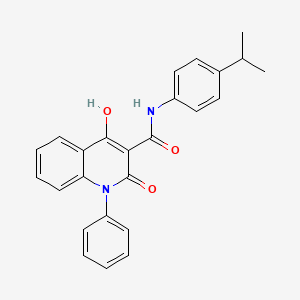

![8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B2928324.png)

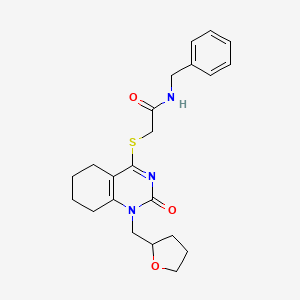

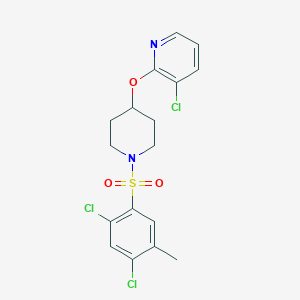

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)

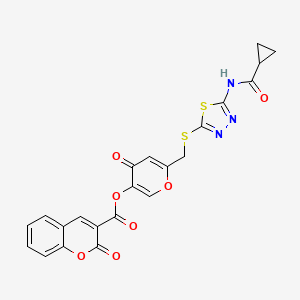

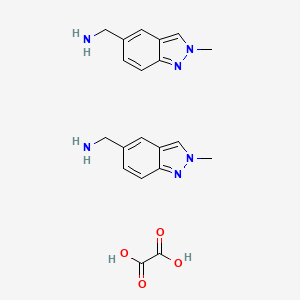

![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)

![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)